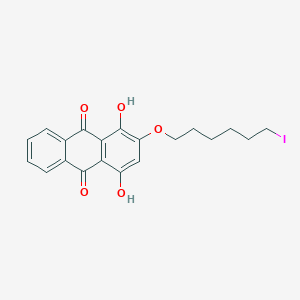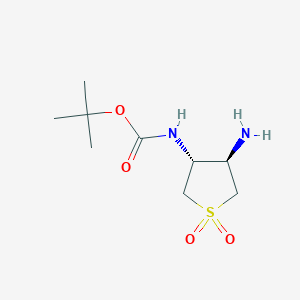
tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C9H18N2O4S It is known for its unique structure, which includes a tert-butyl group, an amino group, and a dioxidotetrahydrothiophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxidotetrahydrothiophenyl moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl(cis-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- tert-Butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate
Uniqueness
tert-Butyl(trans-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is unique due to its specific stereochemistry and functional groups. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H18N2O4S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
tert-butyl N-[(3R,4R)-4-amino-1,1-dioxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
InChIキー |
NNDORIZWDLLHLJ-BQBZGAKWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CS(=O)(=O)C[C@@H]1N |
正規SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


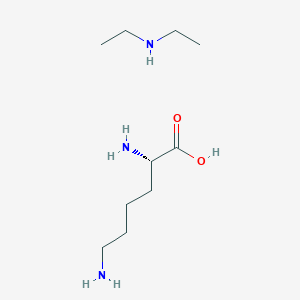
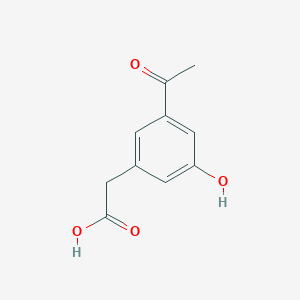

![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
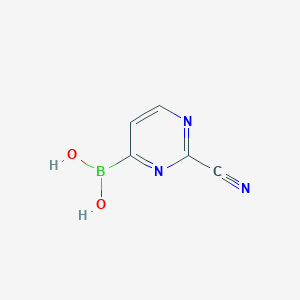


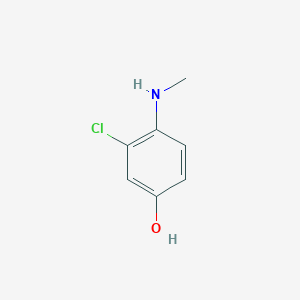
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
